Vernamycin C

Descripción

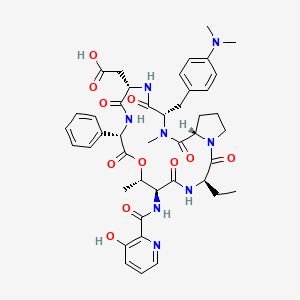

Vernamycin C is a member of the streptogramin family of antibiotics, a class of cyclic peptides produced by Streptomyces species. Streptogramins are divided into two subgroups: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). Vernamycin C likely shares structural and functional similarities with other streptogramins, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are notable for their synergistic activity when Group A and B components are combined, enhancing bactericidal effects against gram-positive pathogens .

Propiedades

Número CAS |

14014-70-1 |

|---|---|

Fórmula molecular |

C43H52N8O11 |

Peso molecular |

856.934 |

Nombre IUPAC |

2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid |

InChI |

InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1 |

Clave InChI |

PCRZFPGJPKPMQB-LNQSXZRDSA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C |

Sinónimos |

vernamycin C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Streptogramins

Vernamycin C is closely related to Vernamycin B and streptogramin A/B complexes. Key comparisons include:

| Property | Vernamycin C (inferred) | Streptogramin A (e.g., Dalfopristin) | Streptogramin B (e.g., Quinupristin) |

|---|---|---|---|

| Chemical Class | Cyclic peptide | Polyunsaturated macrolactone | Cyclic hexadepsipeptide |

| Mechanism | Binds 50S subunit | Inhibits peptide bond formation (early) | Blocks polypeptide elongation (late) |

| Synergy | Likely synergistic with B | Synergistic with Group B components | Synergistic with Group A components |

| Resistance Induction | Limited data | Induces methylase enzymes (erm genes) | Induces acetyltransferases (vat genes) |

Key Findings :

- This suggests Vernamycin components may have unique enzyme-induction profiles compared to other streptogramins.

- Streptogramin combinations (e.g., quinupristin/dalfopristin) are clinically used against vancomycin-resistant Enterococcus faecium (VRE), highlighting the therapeutic relevance of synergistic streptogramins .

Comparison with Other Macrocyclic Antibiotics

Vernamycin C differs mechanistically from non-streptogramin macrocyclic antibiotics:

| Compound | Class | Primary Target | Key Functional Difference |

|---|---|---|---|

| Vernamycin C | Streptogramin | 50S ribosomal subunit | Synergistic protein synthesis inhibition |

| Bacitracin A | Cyclic peptide | Cell wall (lipid carrier) | Disrupts peptidoglycan synthesis |

| Polymyxin B | Lipopeptide | Bacterial membrane | Destabilizes membrane integrity |

| Telavancin | Glycopeptide derivative | Cell wall (D-Ala-D-Ala) | Dual mechanism: inhibits wall synthesis & disrupts membrane |

Key Findings :

- Compared to glycopeptides like vancomycin, Vernamycin C lacks activity against gram-negative bacteria due to ribosomal targeting specificity .

Enzyme Induction and Resistance Profiles

Vernamycin components exhibit distinct enzyme-induction behaviors:

- Vernamycin B increases production of constitutive enzymes in A.

- Streptogramin A components (e.g., dalfopristin) are more prone to resistance via erm-mediated methylation of ribosomal RNA, whereas Group B components face resistance through vat-mediated acetylation .

Contradictions :

Q & A

Q. How can researchers ensure reproducibility in Vernamycin C’s metabolite identification studies using untargeted metabolomics?

- Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .

Key Methodological Considerations

- Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .

- Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .

- Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.